molecular formula C9H8Cl2O B6615352 2-[(2,4-dichlorophenyl)methyl]oxirane CAS No. 1879281-48-7

2-[(2,4-dichlorophenyl)methyl]oxirane

Cat. No. B6615352
CAS RN: 1879281-48-7
M. Wt: 203.06 g/mol
InChI Key: VSKBJOHIYQXGRQ-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methyl]oxirane, also known as 2,2-dichloro-1-phenyl-1-methoxyethane, is an organic compound with the chemical formula C8H8Cl2O. It is a colorless liquid with a sweet, ether-like odor. This compound has a wide range of applications in the chemical industry, ranging from use as a solvent to a starting material in the production of pharmaceuticals. It is also used in the synthesis of polymers, surfactants, and other organic compounds.

Mechanism of Action

2-[(2,4-Dichlorophenyl)methyl]oxirane has several different mechanisms of action. It is a polar solvent, which means that it is capable of dissolving both polar and nonpolar molecules. It is also a Lewis acid, which means that it can act as a catalyst for certain reactions. In addition, it is a strong oxidizing agent, which means that it can be used to facilitate the oxidation of organic compounds.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, an essential building block of DNA. In addition, it has been demonstrated to have a mutagenic effect on certain bacteria, as well as toxic effects on certain mammals.

Advantages and Limitations for Lab Experiments

2-[(2,4-Dichlorophenyl)methyl]oxirane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also a polar solvent, which means that it can be used to dissolve both polar and nonpolar molecules. In addition, it is a strong oxidizing agent, which makes it useful for the oxidation of organic compounds. However, it is also a strong oxidizing agent, which can make it dangerous to handle and can cause damage to laboratory equipment if not handled properly.

Future Directions

There are several potential future directions for the use of 2-[(2,4-Dichlorophenyl)methyl]oxirane. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, research could be conducted to further explore the biochemical and physiological effects of the compound, such as its effects on the enzyme thymidylate synthase. Furthermore, research could be conducted to explore the potential applications of the compound in the production of polymers and surfactants. Finally, research could be conducted to explore the potential uses of the compound in the production of pharmaceuticals.

Synthesis Methods

2-[(2,4-Dichlorophenyl)methyl]oxirane is typically synthesized through a two-step process. The first step involves the reaction of 2-chloro-1-phenyl-1-methoxyethane with sodium hydroxide and the second step involves the reaction of the resulting product with aqueous hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is heated to 80-90°C to complete the reaction. The product is then purified by distillation and the crude product can be further purified by recrystallization.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methyl]oxirane has a wide range of applications in scientific research. It is used as a reagent in the synthesis of compounds such as 1,2-dichloro-1-phenyl-1-methoxyethane-3-carboxylic acid, which is a potent inhibitor of the enzyme thymidylate synthase. It is also used in the synthesis of polymeric materials, such as polyester and polyurethane, and as a solvent for the production of polymers. In addition, it is used in the synthesis of surfactants, such as nonionic surfactants, and as a starting material in the production of pharmaceuticals.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKBJOHIYQXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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